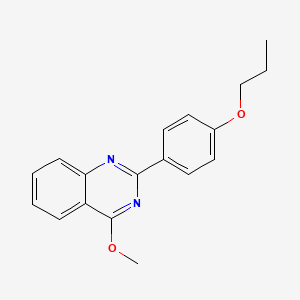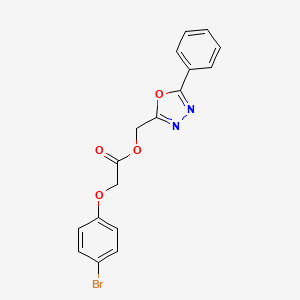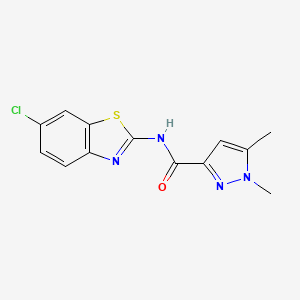
4-Methoxy-2-(4-propoxyphenyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ML134は、4-メトキシフェニル 3,4-O-イソプロピリデン-β-D-ガラクトピラノシドとしても知られており、分子式C16H22O7、分子量326.34 g/molの化学化合物です . 白色の結晶性固体で、融点は135〜137℃です . この化合物は主に科学研究で使用されており、化学、生物学、医学において様々な用途があります。
準備方法
合成経路と反応条件
ML134の合成には、4-メトキシフェノールと3,4-O-イソプロピリデン-β-D-ガラクトピラノシルクロリドを、水素化ナトリウムや炭酸カリウムなどの塩基の存在下で反応させることが含まれます . 反応は通常、ジクロロメタンやジメチルホルムアミドなどの有機溶媒中で室温で行われます。生成物はその後、再結晶またはカラムクロマトグラフィーにより精製して、高純度の目的化合物を得ます。
工業的生産方法
ML134の具体的な工業的生産方法はあまり詳しく記載されていませんが、一般的なアプローチとしては、実験室規模の合成プロセスを拡大することが挙げられます。これには、反応条件の最適化、反応容器の拡大、および大規模クロマトグラフィーや結晶化などの工業規模の精製技術の採用が含まれます。
化学反応の分析
反応の種類
ML134は、以下のものを含む様々な化学反応を受けることができます。
酸化: ML134は、対応するキノンまたはその他の酸化誘導体を形成するように酸化することができます。
還元: この化合物は、対応するアルコールまたはその他の還元誘導体を形成するように還元することができます。
置換: ML134は求核置換反応を受けることができ、メトキシ基やその他の置換基が異なる求核剤に置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的ハイドロジェネーションなどがあります。
置換: 一般的な求核剤には、ハロゲン化物、アミン、チオールなどがあり、多くの場合、塩基または触媒の存在下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、ML134の酸化はキノンを生成する可能性がありますが、還元はアルコールを生成する可能性があります。置換反応は、使用される求核剤に応じて、様々な置換誘導体を生成する可能性があります。
科学研究における用途
ML134は、以下のものを含むいくつかの科学研究の用途があります。
化学: ML134は、有機合成におけるビルディングブロックとして、そして様々な化学反応における試薬として使用されます。
生物学: この化合物は、炭水化物化学とグリコシル化プロセスの研究に使用されます。
工業: ML134は、特殊化学品の生産とより複雑な分子の合成における中間体として使用することができます。
科学的研究の応用
ML134 has several scientific research applications, including:
Chemistry: ML134 is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving carbohydrate chemistry and glycosylation processes.
Industry: ML134 can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
ML134の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 例えば、ML134は、炭水化物代謝またはグリコシル化プロセスに関与する特定の酵素の阻害剤として作用する可能性があります . この化合物の効果は、これらの標的への結合によって仲介され、その活性の変化とそれに続く生物学的効果をもたらします。
類似化合物の比較
ML134は、以下のものを含む他の類似化合物と比較することができます。
4-メトキシフェニル β-D-ガラクトピラノシド: 構造は似ていますが、イソプロピリデン基がありません。
4-メトキシフェニル 2,6-ジ-O-アセチル-3,4-O-イソプロピリデン-β-D-ガラクトピラノシド: 似ていますが、追加のアセチル基を持っています。
4-メトキシフェニル 6-O-tert-ブチルジフェニルシリル-3,4-O-イソプロピリデン-β-D-ガラクトピラノシド: 似ていますが、メトキシ基の代わりにtert-ブチルジフェニルシリル基を持っています.
ML134は、その官能基の特定の組み合わせにより、独自の化学的および生物学的特性を有しています。この独自性は、特定の研究用途と潜在的な治療用途にとって貴重です。
類似化合物との比較
ML134 can be compared with other similar compounds, such as:
4-Methoxyphenyl β-D-galactopyranoside: Similar in structure but lacks the isopropylidene group.
4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-β-D-galactopyranoside: Similar but has additional acetyl groups.
4-Methoxyphenyl 6-O-tert-butyldiphenylsilyl-3,4-O-isopropylidene-β-D-galactopyranoside: Similar but has a tert-butyldiphenylsilyl group instead of the methoxy group.
ML134 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
特性
分子式 |
C18H18N2O2 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
4-methoxy-2-(4-propoxyphenyl)quinazoline |
InChI |
InChI=1S/C18H18N2O2/c1-3-12-22-14-10-8-13(9-11-14)17-19-16-7-5-4-6-15(16)18(20-17)21-2/h4-11H,3,12H2,1-2H3 |
InChIキー |
YWKHKRITRQRVIW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC |
正規SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B1225097.png)

![(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one](/img/structure/B1225101.png)
![3-(2-Furanylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylthio]-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225102.png)
![(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione](/img/structure/B1225103.png)
![1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1225104.png)
![N-[4-[[[(3-bromo-4-methylphenyl)-oxomethyl]hydrazo]-oxomethyl]phenyl]pentanamide](/img/structure/B1225105.png)
![3-Phenyl-1,4-dihydropyrrolo[1,2-a]quinazoline-2,5-dione](/img/structure/B1225107.png)
![N-[3-(3H-1,3-benzothiazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-3-methyl-2-thiophenecarboxamide](/img/structure/B1225110.png)
![4-(4-Methyl-1-piperidinyl)-5-phenyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidine](/img/structure/B1225112.png)
![disodium 2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate](/img/structure/B1225113.png)

![2-[[2-methyl-5-nitro-3-(phenylmethyl)-4-imidazolyl]thio]-6-nitro-1H-benzimidazole](/img/structure/B1225117.png)
![5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide](/img/structure/B1225120.png)
